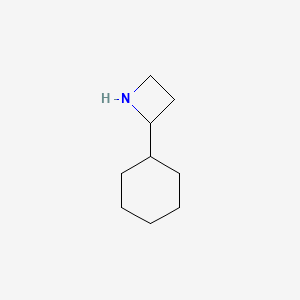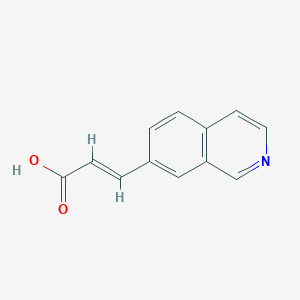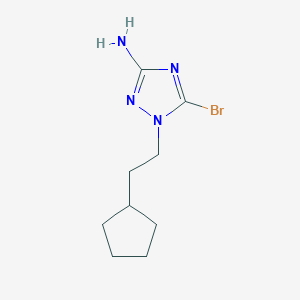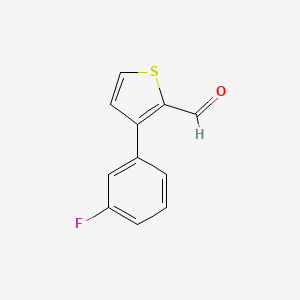
2-Cyclohexylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the cyclohexyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method includes ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring structure without the cyclohexyl group.
2-Azetidinone: A lactam derivative with a carbonyl group attached to the nitrogen atom.
Cyclohexylamine: A primary amine with a cyclohexyl group but lacking the azetidine ring.
Uniqueness: 2-Cyclohexylazetidine is unique due to the presence of both the azetidine ring and the cyclohexyl group. This combination imparts distinct chemical reactivity and biological activity compared to its simpler counterparts .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-cyclohexylazetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-7-10-9/h8-10H,1-7H2 |
InChI Key |
ZJCADVWPGSPQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)
![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)



![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)




![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)

